molecular formula C10H13N4O7PS B1227592 Thiopurinol ribonucleoside monophosphate CAS No. 81944-82-3

Thiopurinol ribonucleoside monophosphate

Cat. No.: B1227592
CAS No.: 81944-82-3
M. Wt: 364.27 g/mol
InChI Key: SNTOQDWYLLHKHP-CRKDRTNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiopurinol ribonucleoside monophosphate is a thiopurine nucleotide analog of interest in biochemical and pharmacological research. Thiopurine compounds are well-established in clinical practice for treating conditions such as acute lymphoblastic leukemia and autoimmune diseases like inflammatory bowel disease (IBD) . These drugs are prodrugs that require complex intracellular metabolic activation to become therapeutically active thioguanine nucleotides (TGNs) . The active metabolites, specifically thiodeoxyguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP), exert their effects by being incorporated into DNA and RNA, which leads to the disruption of nucleic acid synthesis and function, ultimately causing cell cycle arrest and apoptosis . Furthermore, a key immunosuppressive mechanism involves the binding of thioguanosine triphosphate (6-TGTP) to the Rac1 GTPase, which induces apoptosis in activated T-cells and is a crucial mechanism for controlling inflammation in diseases like IBD . Research into nucleotide analogs like this compound is focused on understanding and overcoming challenges associated with thiopurine therapy, such as drug resistance and metabolism-related toxicity . Resistance can be related to variable expression of salvage pathway enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and metabolism by enzymes such as thiopurine methyltransferase (TPMT) can lead to the production of inactive methylated metabolites . Genetic polymorphisms in TPMT and another enzyme, NUDT15, are significant determinants of severe adverse effects like myelosuppression and alopecia, highlighting the importance of metabolic studies in this field . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81944-82-3

Molecular Formula

C10H13N4O7PS

Molecular Weight

364.27 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4-dihydroxy-5-(6-sulfanylidene-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-9(23)5-8(14)12-2-11-5/h2-4,6-7,10,15-16H,1H2,(H,11,12)(H2,17,18,19)/t4-,6-,7-,10+/m1/s1

InChI Key

SNTOQDWYLLHKHP-CRKDRTNXSA-N

SMILES

C1=NC2=C(N1)C(=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(N1)C(=S)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Other CAS No.

81944-82-3

Synonyms

thiopurinol ribonucleoside monophosphate
TPPR-MP

Origin of Product

United States

Molecular Mechanisms of Action of Thiopurinol Ribonucleoside Monophosphate and Its Metabolites at the Cellular and Biochemical Level

Enzymatic Inhibition and Modulation

The cytotoxic and immunomodulatory effects of thiopurine metabolites are significantly driven by their ability to inhibit key enzymes involved in purine (B94841) metabolism and cellular signaling. This inhibition disrupts the delicate balance of nucleotide pools necessary for cell function and proliferation.

Inhibition of GMP Reductase by Thiopurinol Ribonucleoside Monophosphate Analogues

Guanosine (B1672433) 5'-monophosphate (GMP) reductase is an essential enzyme in the purine salvage pathway. It catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) 5'-monophosphate (IMP). wikipedia.org This reaction is a key route for converting guanosine nucleotides back to inosine nucleotides, which can then be used to synthesize both adenine (B156593) and guanine (B1146940) nucleotides, thereby helping to maintain their intracellular balance. wikipedia.org The enzyme itself is activated by GTP and is known to be inhibited by xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.org While GMP reductase is a critical node in purine metabolism, its direct inhibition by this compound analogues is not established as a primary mechanism of thiopurine action, unlike the well-documented inhibition of other enzymes in the pathway.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by IMP Analogues

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, converting IMP to thioxanthosine monophosphate (TXMP). plos.org This step is crucial for the eventual formation of thioguanosine monophosphate (TGMP) from thioinosine monophosphate (TIMP). plos.org Thiopurine metabolites, acting as analogues of inosine monophosphate (IMP), can inhibit IMPDH. However, the relationship is complex. Studies have shown that patients with high ratios of methylated thiopurine metabolites (meTIMP) to 6-thioguanine (B1684491) nucleotides (6-TGNs)—a profile sometimes associated with poor treatment response—tend to have lower IMPDH activity. This finding has led some researchers to question whether IMPDH is the primary rate-limiting enzyme in the phosphorylation of all thiopurines.

Clinical research has investigated the link between IMPDH activity and the resulting metabolite profiles in patients undergoing thiopurine therapy.

Patient Group (by meTIMP/6-TGN ratio)FindingReference
Ratio > 20Exhibited lower IMPDH activity compared to patients with a lower ratio.
Ratio ≤ 20Had comparatively higher IMPDH activity.
IMPDH Knockdown (in vitro)Led to a significant increase in meTIMP concentrations.
IMPDH Knockdown (in vitro)Unexpectedly also led to an increase in 6-thioguanosine (B559654) monophosphate (6-TGMP).

Inhibition of De Novo Purine Biosynthesis by Methylated Thiopurine Ribonucleotides, primarily meTIMP

One of the most significant antimetabolic effects of thiopurines is the inhibition of de novo purine biosynthesis, a process primarily mediated by methylated thiopurine ribonucleotides, with methyl-thioinosine monophosphate (meTIMP) being the key effector. plos.orgnih.gov After 6-mercaptopurine (B1684380) is converted to thioinosine monophosphate (TIMP), it can be methylated by thiopurine S-methyltransferase (TPMT) to form meTIMP. plos.org

Inhibition of Rac1 GTPase by Thioguanosine Triphosphate (TGTP)

Beyond the disruption of nucleotide synthesis, a principal mechanism for the immunosuppressive action of thiopurines, particularly in T-lymphocytes, is the direct inhibition of the small GTPase, Rac1. This effect is mediated by thioguanosine triphosphate (TGTP), one of the final active metabolites. nih.gov Activated T-cells rely on Rac1 signaling for proliferation and survival. nih.gov

TGTP, due to the thiol group on its purine base, specifically targets and forms a disulfide adduct with a cysteine residue located within the nucleotide-binding site of Rac1. nih.gov This covalent modification locks Rac1 in an inactive state. Even though the cell's natural machinery can hydrolyze the bound TGTP to thioguanosine diphosphate (B83284) (TGDP), the resulting TGDP-Rac1 adduct remains trapped and cannot be reactivated, leading to an accumulation of the inactive complex and a shutdown of Rac1-mediated signaling pathways. nih.gov This specific inhibition of Rac1 is considered a major contributor to the therapeutic effects seen in inflammatory conditions. wikipedia.org

ComponentRole in Rac1 InhibitionReference
Thioguanosine Triphosphate (TGTP) The active metabolite that binds to Rac1. nih.gov
Rac1 GTPase The target protein, a key regulator of T-cell activation and survival. nih.gov
Redox-Sensitive Cysteine Motif The specific site on Rac1 where TGTP forms a disulfide bond, leading to inactivation. nih.gov
Inactive TGDP-Rac1 Adduct The resulting complex after hydrolysis, which accumulates in the cell and cannot be reactivated. nih.gov

Incorporation into Cellular Macromolecules

A final major mechanism of thiopurine cytotoxicity involves the misincorporation of thiopurine nucleotide analogues into the fundamental building blocks of the cell, DNA and RNA. This integration disrupts the structure and function of these essential macromolecules.

Incorporation of Thioguanosine Triphosphate (TGTP) into RNA

Thioguanosine triphosphate (TGTP) is recognized by RNA polymerases as an analogue of guanosine triphosphate (GTP) and is subsequently incorporated into newly synthesized RNA chains during transcription. plos.orgwikipedia.org The presence of 6-thioguanosine (6-sG) within the RNA molecule can perturb its structure and function. This incorporation is a key part of the cytotoxic effects observed in cancer therapies. wikipedia.org Advanced laboratory techniques, such as TUC-seq (Thiouracil Sequestration and Sequencing), have been developed to specifically detect and quantify the extent of 6-sG incorporation into mRNA, confirming that administered thiopurine prodrugs are successfully converted intracellularly into their active, RNA-integrating forms. wikipedia.org

Incorporation of Deoxythioguanosine Triphosphate (TdGTP) into DNA

The metabolic activation of thiopurines leads to the formation of thioguanine nucleotides, including deoxythioguanosine triphosphate (TdGTP). nih.gov This analog of the natural nucleotide deoxyguanosine triphosphate (dGTP) can be utilized as a substrate by various DNA polymerases during DNA replication.

Detailed in vitro studies have demonstrated that TdGTP (also referred to as S6dGTP in some literature) is an effective substrate for several key mammalian DNA polymerases, including DNA polymerases alpha, delta, and gamma. nih.gov These enzymes are responsible for the bulk of nuclear DNA replication and repair. The efficiency of TdGTP incorporation is comparable to that of the natural substrate, dGTP, as evidenced by their similar Michaelis-Menten constants (Km), which reflect the affinity of the enzyme for the substrate. nih.gov However, the maximal reaction velocity (Vmax) for TdGTP is generally lower than that for dGTP, indicating a somewhat reduced rate of incorporation once the substrate is bound to the polymerase. nih.gov

Once incorporated, deoxythioguanosine can replace deoxyguanosine in the nascent DNA strand and support the further elongation of the DNA chain. nih.gov However, some studies suggest that under certain conditions, the incorporation of deoxythioguanosine can act as a chain terminator, halting further DNA synthesis. nih.gov At higher concentrations, TdGTP has also been observed to be misincorporated opposite thymine (B56734) bases. nih.gov

The nucleotide-binding protein NUDT15 plays a crucial role in regulating the levels of active TdGTP by converting it to its monophosphate form, thereby preventing its incorporation into DNA. clinpgx.org Genetic variations in NUDT15 can lead to an accumulation of TdGTP and increased incorporation into DNA, resulting in heightened cellular toxicity. nih.gov

Table 1: Kinetic Parameters for the Incorporation of Deoxythioguanosine Triphosphate (TdGTP) by Human DNA Polymerases This table presents the apparent Michaelis-Menten constant (Km) and relative maximal velocity (Vmax) for the incorporation of TdGTP compared to the natural substrate dGTP by different human DNA polymerases.

DNA PolymeraseSubstrateApparent Km (μM)Relative Vmax (%)
AlphadGTP1.2100
TdGTP1.2~75
DeltadGTP2.8100
TdGTP3.6~50-75
GammadGTP0.8100
TdGTP0.8~50

Molecular Consequences of Macromolecular Incorporation, Including Interactions with DNA Processing Enzymes

The incorporation of deoxythioguanosine (TG) into the DNA duplex introduces a chemically reactive moiety that leads to significant downstream molecular consequences. While the structural perturbation to the DNA double helix is modest, the presence of the sulfur atom in place of oxygen at the 6th position of the purine ring has profound effects on DNA stability and its interaction with various DNA processing enzymes. nih.gov

One of the most critical consequences is the interaction with the DNA mismatch repair (MMR) system . After incorporation, a fraction of the DNA-incorporated thioguanine can be methylated, forming S6-methylthioguanine (S6-meTG). nih.gov During subsequent rounds of DNA replication, this modified base can mispair with thymine instead of cytosine. nih.gov This S6-meTG:T mismatch is recognized by the MMR machinery, specifically the MutSα (a heterodimer of MSH2 and MSH6) and MutLα complexes. nih.govnih.gov The MMR system attempts to excise the incorrect thymine, but because the S6-meTG remains in the template strand, thymine is repeatedly inserted opposite it. This leads to a futile cycle of repair that ultimately results in DNA strand breaks, cell cycle arrest, and apoptosis. nih.govpatsnap.com

The presence of thioguanine in DNA also affects the activity of other crucial DNA processing enzymes. For instance, it has been shown to alter the DNA cleavage activity of topoisomerase II . nih.gov Topoisomerase II is essential for resolving DNA topological problems during replication and transcription. The incorporation of deoxythioguanosine can either enhance or decrease topoisomerase II-mediated DNA cleavage depending on its position relative to the cleavage site. nih.gov This altered activity can contribute to the formation of DNA strand breaks.

Table 2: Summary of Interactions between TdGTP-Modified DNA and DNA Processing Enzymes This table summarizes the key interactions and their consequences at the molecular level.

Enzyme/SystemInteraction with TdGTP-Modified DNAMolecular Consequence
DNA Mismatch Repair (MMR) System (e.g., MutSα, MutLα)Recognizes S6-methylthioguanine:Thymine mismatches.Initiates a futile repair cycle leading to DNA strand breaks and apoptosis.
Topoisomerase IIAlters DNA cleavage activity in a position-dependent manner.Contributes to the formation of DNA strand breaks.
DNA Polymerases (Alpha, Delta, Gamma)Utilizes TdGTP as a substrate for DNA synthesis.Incorporates the thiopurine analog into the DNA backbone.
General DNA Repair and Replication ProteinsCan become crosslinked to thioguanine-containing DNA upon UVA exposure.Sequestration and inactivation of essential proteins, impeding DNA metabolism.

Structural Activity Relationships and Biochemical Determinants of Function

Influence of the Phosphoribosyl Moiety on Enzyme Interactions and Substrate Specificity

The presence of the 5'-phosphoribosyl moiety is the primary determinant of thiopurinol ribonucleoside monophosphate's ability to interact with enzymes of the purine (B94841) metabolic pathway. This charged sugar-phosphate group allows the molecule to mimic the structure of the endogenous substrate IMP, granting it access to the active sites of specific enzymes. nih.gov The formation of this compound itself is dependent on this structure; it can be formed from allopurinol (B61711) through the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes 5-phospho-D-ribose-1-pyrophosphate (PRPP) as the phosphoribosyl donor. clinpgx.orgnih.gov In protozoan parasites like Leishmania, a nucleoside phosphotransferase can directly phosphorylate the precursor allopurinol riboside to form the active monophosphate nucleotide. researchgate.net

Once formed, this compound functions as a fraudulent substrate or inhibitor in subsequent enzymatic reactions. Its interaction with key enzymes highlights the influence of the phosphoribosyl group on substrate specificity:

Succino-AMP Synthetase: In Leishmania donovani, this compound can substitute for IMP as a substrate for succino-AMP synthetase. nih.gov This enzyme is critical for the conversion of IMP to adenosine (B11128) monophosphate (AMP).

GMP Reductase: The compound is an effective inhibitor of GMP reductase, an enzyme that converts guanosine (B1672433) monophosphate (GMP) back to IMP. nih.gov This inhibition is particularly potent against the leishmanial enzyme, demonstrating a degree of selective toxicity. The binding of this compound to human GMP reductase is significantly weaker than its binding to the leishmanial enzyme. nih.gov

The following table summarizes the differential interaction of this compound with enzymes from different species, underscoring the role of the phosphoribosyl moiety in targeting specific metabolic pathways.

EnzymeOrganismInteraction TypeRelative Potency
Succino-AMP Synthetase Leishmania donovaniSubstrateCan substitute for IMP nih.gov
GMP Reductase Leishmania donovaniInhibitorStrong Binding nih.gov
GMP Reductase HumanInhibitor100-fold weaker binding than to leishmanial enzyme nih.gov

Impact of Nucleotide Analog Design on Cellular Permeation and Intracellular Metabolism

The design of this compound as a nucleotide analog profoundly impacts its biological activity, beginning with the challenge of cellular entry. As a charged phosphate (B84403) ester, the molecule itself has poor membrane permeability. nih.gov Consequently, its therapeutic effect relies on the cellular uptake of its uncharged precursors, allopurinol or allopurinol riboside, which are then converted intracellularly into the active nucleotide form. researchgate.net

This intracellular activation strategy is a common feature of nucleotide analog drugs. The metabolism of this compound highlights this principle:

Intracellular Trapping: Once phosphorylated within the cell, the negatively charged monophosphate is effectively trapped, as it cannot easily diffuse back across the cell membrane.

Metabolic Activation: Inside the cell, the monophosphate acts as the entry point into further metabolic pathways. In Leishmania, it is converted into analogs of adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). researchgate.net

Incorporation into Macromolecules: These fraudulent triphosphates can then be incorporated into RNA, disrupting its structure and function and leading to cell death. researchgate.net

This metabolic pathway underscores how the nucleotide analog design leverages the cell's own enzymatic machinery for activation, ensuring that the active compound is generated at its site of action.

To overcome the inherent poor cell permeability of nucleotide analogs like this compound, various prodrug strategies have been developed. nih.goveurekaselect.com These strategies aim to deliver the nucleotide monophosphate directly into the cell, bypassing the often-inefficient or resistance-prone steps of precursor uptake and initial enzymatic phosphorylation. nih.gov This approach involves masking the negatively charged phosphate group with lipophilic, cleavable moieties that are removed by intracellular enzymes to release the active nucleotide. acs.org

While specific prodrugs of this compound are not extensively documented, the strategies employed for other thiopurine nucleotides, such as 6-thioguanosine (B559654) monophosphate (6sGMP), are directly applicable. nih.govacs.org These approaches enhance cellular uptake and can circumvent resistance mechanisms that arise from the downregulation of activating enzymes like HGPRT. nih.gov

Common prodrug moieties and their intracellular release mechanisms are detailed in the table below.

Prodrug MoietyAbbreviationRelease Mechanism
S-acyl-2-thioethyl SATEEsterase hydrolysis eurekaselect.com
Pivaloyloxymethyl POMEsterase hydrolysis eurekaselect.com
Isopropyloxycarbonyloxymethyl POCEsterase hydrolysis eurekaselect.com
4-acetyloxybenzyl ABEsterase hydrolysis acs.org
cycloSaligenyl cycloSalChemical and/or enzymatic hydrolysis acs.org

These prodrug strategies represent a rational approach to nucleotide analog design, aiming to improve pharmacokinetic properties and increase the intracellular concentration of the pharmacologically active species. nih.gov

Methodologies for Biochemical Research and Analysis of Thiopurinol Ribonucleoside Monophosphate and Its Metabolites

Chromatographic Techniques for Separation and Quantification of Nucleotides

Chromatography is a cornerstone for the separation and quantification of thiopurine nucleotides from complex biological matrices. These methods leverage the physicochemical properties of the molecules to achieve separation, allowing for their subsequent detection and measurement.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of thiopurine metabolites. nih.gov In this method, a liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column.

A common approach involves the acid hydrolysis of thiopurine nucleotides, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) riboside (6-MMPr), to their corresponding purine (B94841) bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP). nih.gov These separated bases can then be quantified. For detection, UV detectors are frequently employed, as purine bases absorb ultraviolet light at specific wavelengths. nih.gov Some methods also utilize fluorescence detection, which can offer enhanced sensitivity and specificity. For instance, thioguanine nucleotides can be derivatized with an agent like potassium permanganate (B83412) to make them fluorescent, allowing for their detection at very low concentrations. nih.gov

HPLC methods offer a robust and cost-effective means for routine analysis. nih.gov A key advantage is the ability to simultaneously determine multiple metabolites in a single run. nih.gov The development of rapid HPLC-UV methods, with turnaround times as short as 5.5 minutes, has enabled high-throughput analysis. nih.gov

Table 1: Example of an HPLC Method for Thiopurine Metabolite Analysis

Parameter Description Reference
Technique High-Performance Liquid Chromatography with UV and Fluorescence Detection nih.gov
Analytes Thioinosine mono-, di-, and triphosphate; Thiopurinol mono-, di-, and triphosphate nih.gov
Sample Preparation Isolation of red blood cells (RBCs), protein precipitation with dichloromethane (B109758) and methanol, and derivatization with potassium permanganate. nih.gov
Separation Ion-pairing liquid chromatography using tetrabutylammonium (B224687) ions. nih.gov
Detection UV absorption and fluorescence. nih.gov
Lower Limit of Quantification (LOQ) 0.3 to 40 pmol per 8 x 10⁸ RBCs, depending on the analyte. nih.gov

| Precision | Between-day precision below 14% for all analytes. | nih.gov |

Ion-Exchange Chromatography (IEC) is another powerful separation technique that separates molecules based on their net charge. This method is particularly well-suited for the separation of phosphorylated nucleotides, which are negatively charged. When coupled with a highly sensitive and specific detection method like tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source, it becomes a formidable tool for metabolite analysis. nih.gov

The hyphenation of IEC with ESI-MS/MS allows for the comprehensive profiling of multiple thiopurine nucleotides, including their mono-, di-, and triphosphate forms, in a single analytical run. nih.govsigmaaldrich.com The separation achieved by IEC reduces ion suppression effects in the ESI source, leading to improved quantification accuracy. While both IEC and other liquid chromatography methods like LC-MS/MS are used for metabolite quantification, they can sometimes yield different results for specific analytes, highlighting the importance of method validation. nih.govnih.gov The use of stable isotope-labeled internal standards in these assays is critical for achieving high accuracy and precision, with reported intra- and inter-assay variability below 8%. sigmaaldrich.com

Advanced Mass Spectrometry-Based Approaches for Metabolite Profiling

Mass spectrometry (MS) has become an indispensable technology in metabolomics, offering unparalleled sensitivity and specificity for the identification and quantification of a wide array of molecules, including thiopurine metabolites. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent of these approaches. nih.govannlabmed.org

In a typical LC-MS/MS workflow, the metabolites are first separated by liquid chromatography and then ionized, most commonly using electrospray ionization (ESI). nih.govgoogle.com The ionized molecules are then introduced into the mass spectrometer. A tandem mass spectrometer (often a triple quadrupole) allows for the selection of a specific parent ion (based on its mass-to-charge ratio, m/z), its fragmentation through collision with a neutral gas, and the detection of the resulting fragment ions. google.com This process, known as multiple reaction-monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis of thiopurine metabolites like 6-thioguanine and 6-methylmercaptopurine in red blood cells. nih.govd-nb.info

The development of ultra-high-performance liquid chromatography (UPLC) has further enhanced these methods by providing better resolution and faster analysis times compared to conventional HPLC. nih.gov Other advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), have also been explored for the analysis of drug metabolites. google.com These methods are central to therapeutic drug monitoring, allowing for the precise measurement of metabolite concentrations in biological samples. annlabmed.orgnih.gov

Table 2: Key Parameters in LC-MS/MS Methods for Thiopurine Metabolite Analysis

Parameter Typical Value/Setting Reference
Chromatography UPLC with a C18 or HILIC column annlabmed.orgd-nb.infonih.gov
Ionization Positive Electrospray Ionization (ESI) google.comd-nb.info
MS Mode Multiple Reaction-Monitoring (MRM) google.comd-nb.info
m/z Transition (6-TGN) 168 → 151 google.com
m/z Transition (6-MMPN) 158 → 110 google.com
Lower Limit of Quantification (LLOQ) ~0.1-0.2 µmol/L for 6-TGN in RBCs nih.govannlabmed.org

| Linearity Range (DNA-TG) | 10.0–5,000.0 fmol TG/µg DNA | nih.gov |

Analytical Techniques for Quantifying Nucleic Acid Incorporation

A key aspect of thiopurine research is understanding the extent to which these antimetabolites are incorporated into the nucleic acids (DNA and RNA) of cells, as this is directly related to their cytotoxic effects.

Thiouracil-containing RNA sequencing (TUC-seq) is an innovative method for studying RNA dynamics. nih.govnih.gov A variation of this technique, known as TUC-seq DUAL, has been developed to precisely evaluate mRNA lifetime by using a double metabolic labeling approach. nih.govresearchgate.net This method utilizes two modified nucleosides, 6-thioguanosine (B559654) (6sG) and 4-thiouridine (B1664626) (4sU), which are incorporated into newly synthesized RNA during subsequent pulses. nih.gov

Following incorporation, the RNA is subjected to a specific chemical treatment. This treatment converts the 6-thioguanosine into a derivative that is read as adenosine (B11128) during reverse transcription, and the 4-thiouridine is converted to cytidine. nih.govnih.gov These conversions are then detected as mutations (G-to-A and U-to-C) in the subsequent RNA sequencing data. nih.gov By analyzing the frequency of these mutations, researchers can distinguish between newly synthesized and pre-existing RNA transcripts, allowing for the precise measurement of RNA synthesis and decay rates. nih.govresearchgate.net This powerful technique provides critical insights into how thiopurines affect gene expression at the level of RNA stability. nih.govnih.gov

Optimized Sample Preparation and Stability Considerations for Research Studies

The reliability of any analytical result is heavily dependent on the integrity of the sample. Therefore, optimized sample preparation and a thorough understanding of metabolite stability are paramount in thiopurine research. nih.govnih.gov

For the analysis of intracellular metabolites, red blood cells (RBCs) are often isolated from whole blood samples. nih.govnih.gov This typically involves centrifugation to separate the RBCs from plasma and other blood components. nih.gov A critical step in sample preparation is the precipitation of proteins, which can interfere with the analysis. This is commonly achieved using solvents like perchloric acid or dichloromethane and methanol. nih.govnih.gov

The stability of thiopurine metabolites is a significant concern, as they can degrade during sample handling and storage. nih.govresearchgate.net Extensive stability studies have been conducted to determine the optimal conditions. For instance, it has been shown that thiopurine nucleotides in processed RBC samples are generally stable for short periods at 4°C and for longer periods when stored at -70°C or -80°C. nih.govnih.govresearchgate.net Storage at -20°C has been associated with a significant decrease in the concentration of 6-TGN over time. nih.govresearchgate.net Furthermore, delays in processing whole blood can also lead to a reduction in metabolite levels, emphasizing the need to process samples as quickly as possible after collection. nih.govresearchgate.net The addition of stabilizing agents, such as dithiothreitol (B142953) (DTT) or EDTA, to the sample matrix can also improve the stability of the analytes. nih.govnih.gov

Table 3: Stability of Thiopurine Metabolites Under Various Storage Conditions

Analyte Sample Type Storage Temperature Duration Stability Finding Reference
6-TGN Preprocessed RBCs -70°C Up to 6 months Stable nih.govresearchgate.net
6-TGN Preprocessed RBCs -20°C 180 days ~30% decrease nih.govresearchgate.net
6-MMPN Preprocessed RBCs -20°C / -70°C 180 days Relatively stable (~10% decrease) nih.gov
6-TGN Whole Blood 4°C 4 days ~20% decrease nih.govresearchgate.net
Thiopurine Nucleotides RBC Lysate in Autosampler 4°C 5 days Stable (in 50 mmol/L PB with 10 mmol/L DTT) nih.gov

| Thiopurine Nucleotides | RBC Lysate | -20°C | 50 days | Stable | mdpi.com |

In Vitro and Non Human in Vivo Studies on Thiopurinol Ribonucleoside Monophosphate Biochemistry

Studies in Model Organisms (e.g., Leishmania donovani) to Elucidate Biochemical Actions

Research utilizing the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, has been instrumental in clarifying the biochemical effects of thiopurinol ribonucleoside monophosphate. nih.govwikipedia.org As a purine (B94841) analogue, it interferes with the parasite's purine metabolism, which is essential for its survival as these organisms cannot synthesize purines de novo.

In studies on L. donovani, this compound has been shown to exert its effects by targeting key enzymes in the purine salvage pathway. nih.gov One of its primary actions is the inhibition of IMP dehydrogenase (IMPDH), which curtails the conversion of adenine (B156593) nucleotides to guanine (B1146940) nucleotides. nih.gov A second major effect is the inhibition of GMP reductase, which hampers the organism's capacity to generate ATP from guanine. nih.gov These inhibitory actions lead to a significant disruption in the balance of the parasite's nucleotide pools. Furthermore, exposure to its parent compound, thiopurinol, results in reduced intracellular UTP content and an observed increase in the catabolism of RNA, consequently affecting protein synthesis. nih.gov

The collective impact of these biochemical disruptions underscores the anti-leishmanial activity of pyrazolopyrimidines like thiopurinol, which are metabolized into active nucleotide forms such as this compound within the parasite. nih.gov

Investigations in Mammalian Cell Lines

Investigations in various mammalian cell lines, while not always focused directly on this compound, have extensively characterized the metabolic pathways and cellular effects of structurally similar thiopurine ribonucleotides, such as 6-thioinosine 5'-monophosphate (TIMP) and 6-thioguanosine (B559654) monophosphate (TGMP). These studies provide a strong framework for understanding the likely biochemical behavior of this compound in mammalian systems.

A key enzyme targeted by these monophosphates is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes a crucial step in the synthesis of guanine nucleotides. clinpgx.org The inhibition of IMPDH by thiopurine ribonucleotides disrupts the production of these essential building blocks for DNA and RNA synthesis. clinpgx.orgnih.gov This inhibition effectively halts the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine (B1672433) monophosphate (GMP). clinpgx.org

Table 1: Key Enzymes in Thiopurine Ribonucleotide Metabolism and Action
EnzymeAbbreviationRole/Interaction with Thiopurine RibonucleotidesReference
Hypoxanthine-guanine phosphoribosyltransferaseHPRT1Catalyzes the conversion of purine analogues (e.g., 6-mercaptopurine) to their active ribonucleotide monophosphate forms (e.g., TIMP). clinpgx.org
Inosine monophosphate dehydrogenaseIMPDHInhibited by thiopurine ribonucleoside monophosphates, blocking the de novo synthesis of guanine nucleotides. nih.govclinpgx.org
GMP Reductase-Inhibited by this compound in Leishmania donovani, reducing ATP synthesis from guanine. nih.gov
Thiopurine S-methyltransferaseTPMTMethylates thiopurine ribonucleotides, which can lead to inhibition of purine de novo synthesis. researchgate.net

The metabolic disruptions caused by thiopurine ribonucleoside monophosphates trigger significant cellular responses at the molecular level. The inhibition of de novo purine synthesis depletes the intracellular pool of guanine nucleotides, which are necessary for DNA and RNA synthesis. nih.gov This depletion can lead to cell-cycle arrest and the induction of apoptosis (programmed cell death). researchgate.net

Computational and Theoretical Approaches in Thiopurinol Ribonucleoside Monophosphate Research

Computational Modeling of Thiopurine Metabolism Pathways (e.g., using CoPaSi)

The metabolism of thiopurines is a complex network of enzymatic reactions that determine the ultimate therapeutic efficacy and potential toxicity of these compounds. Computational modeling provides a powerful means to simulate and analyze these intricate pathways. Software like the CO mplex PA thway SI mulator (COPASI) is a widely used tool for creating and analyzing kinetic models of biochemical networks. nih.govresearchgate.net

COPASI allows researchers to construct detailed models of metabolic pathways based on systems of ordinary differential equations that describe the rates of enzymatic reactions and transport processes. researchgate.net For the thiopurine pathway, a model in COPASI would include enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and inosine (B1671953) monophosphate dehydrogenase (IMPDH), along with the respective substrates and products, including thiopurinol ribonucleoside monophosphate.

Key analyses that can be performed using COPASI in the context of thiopurine metabolism include:

Steady-state and time-course simulations: These simulations can predict the concentrations of this compound and other metabolites over time under various conditions. nih.govresearchgate.net

Stoichiometric analysis: This helps in understanding the fundamental properties of the metabolic network, such as identifying all possible routes of metabolite conversion. nih.gov

Metabolic Control Analysis (MCA): MCA quantifies how much control each enzyme in the pathway exerts over the flux and concentration of metabolites like this compound. This can help identify key regulatory steps.

Parameter scanning and optimization: Researchers can systematically vary kinetic parameters (e.g., enzyme concentrations or activities) to study their impact on the production of this compound. researchgate.net This is particularly useful for understanding the effects of genetic polymorphisms in enzymes like TPMT.

Sensitivity analysis: This identifies which parameters have the most significant influence on the model's output, guiding further experimental investigation. nih.gov

A COPASI model for thiopurine metabolism can be built using data from published literature and can be used to generate hypotheses about the behavior of the system that can then be tested experimentally. nih.gov

Table 1: Illustrative Parameters for a COPASI Model of Thiopurine Metabolism

Parameter Description Illustrative Value Range
Vmax (HGPRT) Maximum reaction velocity of Hypoxanthine-Guanine Phosphoribosyltransferase 1 - 10 µmol/min/mg protein
Km (HGPRT) for Thiopurinol Michaelis constant of HGPRT for Thiopurinol 5 - 50 µM
Vmax (TPMT) Maximum reaction velocity of Thiopurine S-methyltransferase 0.5 - 5 nmol/hr/mg protein
Km (TPMT) for Thiopurinol Michaelis constant of TPMT for Thiopurinol 10 - 100 µM
Vmax (IMPDH) Maximum reaction velocity of Inosine Monophosphate Dehydrogenase 0.1 - 1 nmol/hr/mg protein
Ki (IMPDH) by this compound Inhibition constant of IMPDH by this compound 0.05 - 0.5 µM

Molecular Dynamics and Docking Studies for Enzyme-Ligand Interaction Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and its target enzyme at an atomic level. nih.govplos.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on a force field that estimates the binding affinity. nih.gov For this compound, docking studies can be used to:

Predict its binding mode within the active site of enzymes like IMPDH.

Identify key amino acid residues involved in the interaction.

Estimate the binding energy, providing a qualitative measure of binding affinity.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex, simulating the movements of atoms over time by integrating Newton's equations of motion. plos.org An MD simulation, typically on the nanosecond to microsecond timescale, can reveal:

The stability of the docked ligand-protein complex over time. plos.orgnih.gov

Conformational changes in the enzyme or ligand upon binding.

The role of water molecules in mediating the interaction.

A more accurate estimation of binding free energies through methods like MM/PBSA or MM/GBSA.

These simulations are crucial for understanding the structural basis of enzyme inhibition by this compound and for the rational design of more potent or selective inhibitors. researchgate.net

Table 2: Hypothetical Docking and MD Simulation Results for this compound with IMPDH

Parameter Description Hypothetical Value
Docking Score (Binding Energy) Estimated binding affinity from molecular docking -8.5 kcal/mol
Key Interacting Residues Amino acids in the active site forming significant interactions Ser328, Arg332, Tyr411, Cys331
Type of Interactions Nature of the chemical interactions Hydrogen bonds, pi-pi stacking, hydrophobic interactions
RMSD of Ligand Root Mean Square Deviation of the ligand during MD simulation, indicating stability 0.8 Å
Binding Free Energy (MM/PBSA) More accurate estimation of binding affinity from MD simulation -35 kcal/mol

Density Functional Theory (DFT) Applications in Compound Design and Interaction Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mtroyal.camdpi.com DFT calculations can provide highly accurate information about the geometric and electronic properties of a compound like this compound. nih.gov

In the context of drug design and development, DFT can be applied to:

Optimize molecular geometry: Determine the most stable three-dimensional structure of this compound.

Calculate electronic properties: Compute properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. mdpi.com

Predict reaction mechanisms: Investigate the transition states and energy barriers of enzymatic reactions involving this compound.

Analyze intermolecular interactions: By studying the electron density distribution, DFT can characterize the nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the enzyme's active site.

DFT calculations can be computationally intensive but provide a level of detail about the electronic nature of interactions that is not accessible through classical methods like molecular docking and MD simulations. mdpi.com This information is valuable for the rational design of new thiopurine analogues with improved properties.

Table 3: Hypothetical DFT-Calculated Properties of this compound

Property Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating reactivity 4.4 eV
Dipole Moment Measure of the polarity of the molecule 5.7 Debye
Mulliken Atomic Charges Partial charges on individual atoms, indicating sites for electrostatic interactions Varies per atom (e.g., S: -0.15, N7: -0.45)

Future Directions and Emerging Areas in Thiopurinol Ribonucleoside Monophosphate Biochemistry Research

Elucidation of Uncharacterized Biochemical Pathways and Metabolic Fates

The established metabolic pathway of thiopurines involves the conversion of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) into their respective ribonucleotides. researchgate.net Specifically, 6-MP is converted to thioinosine monophosphate (TIMP), which can then be converted in two steps to thioguanosine monophosphate (TGMP), the compound functionally analogous to thiopurinol ribonucleoside monophosphate. nih.gov 6-TG is more directly converted to TGMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.gov From TGMP, the pathway proceeds to the formation of thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), which are the active metabolites that incorporate into RNA and DNA, leading to cytotoxicity. nih.govclinpgx.org

However, significant inter-individual variability in drug response and toxicity suggests that our understanding of this pathway is incomplete. nih.govnih.gov The roles and interplay of various enzymes, including thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), in shunting metabolites towards inactive or toxic compounds are well-recognized but still hold complexities. nih.govnih.gov For instance, the balance between the formation of active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites like 6-methylmercaptopurine (B131649) ribonucleotides (6-MMPR) can significantly impact therapeutic outcomes. nih.govnih.gov

Future research is focused on identifying currently uncharacterized metabolic fates of this compound and its downstream products. It is plausible that alternative enzymatic processes or non-enzymatic modifications contribute to the diverse clinical phenotypes observed. The existence of as-yet-undiscovered minor metabolic pathways could explain some of the idiosyncratic adverse reactions and cases of treatment resistance that cannot be attributed to known genetic polymorphisms in TPMT or NUDT15. nih.gov

Development of Novel Research Probes and Biochemical Tools

To unravel the intricate biochemistry of this compound, the development of sophisticated research tools is paramount. A significant advancement in this area is the synthesis of novel thiopurine analogues with intrinsic fluorescence. mdpi.com These fluorescent probes can be invaluable for visualizing the subcellular localization and trafficking of thiopurine metabolites in real-time, offering insights into their mechanisms of action and resistance. Tricyclic thiopurine analogues, for example, have been synthesized and shown to possess favorable photophysical properties for use as biochemical probes. mdpi.com

In addition to fluorescent probes, new assay methodologies are being developed to better understand the enzymatic players in thiopurine metabolism. For instance, a rapid and reliable absorbance assay has been created to identify inhibitors of TPMT. nih.govresearchgate.net This high-throughput screening method can be used to test large libraries of compounds for potential drug-drug interactions that could alter thiopurine metabolism and lead to toxicity. nih.govresearchgate.net Such tools are crucial for personalized medicine, allowing for the prediction of individual patient responses to thiopurine therapy.

Furthermore, advancements in analytical techniques, such as ion-exchange high-performance liquid chromatography (HPLC) and mass spectrometry, are enabling a more detailed and accurate quantification of the various thiopurine metabolites. nih.govnih.govnih.gov These methods can distinguish between the different phosphorylated forms of 6-TGN (TGMP, TGDP, and TGTP), which may have distinct biological activities and clinical implications. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding of Biochemical Networks

The complexity of thiopurine metabolism and its effects on cellular function necessitate a holistic, systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—holds immense promise for constructing a comprehensive model of the biochemical networks influenced by this compound. mdpi.comyoutube.com

Pharmacogenomic studies have already laid the groundwork by identifying genetic variants in TPMT and NUDT15 that predict patient response to thiopurines. nih.govnih.gov However, these variants only explain a fraction of the observed variability. nih.gov Transcriptomic analyses of cancer cell lines have revealed gene expression signatures associated with thiopurine resistance, pointing to the involvement of pathways beyond classical thiopurine metabolism. nih.gov For example, altered expression of genes involved in Rho GTPase signaling has been linked to resistance. nih.gov

Future research will focus on integrating these different omics layers. For instance, combining genomic data on enzyme polymorphisms with metabolomic profiles of thiopurine metabolites and transcriptomic data on cellular gene expression changes will provide a more dynamic and complete picture of how cells respond to thiopurine treatment. nih.gov This systems biology approach can help identify novel biomarkers for predicting treatment efficacy and toxicity, as well as uncover new therapeutic targets to overcome drug resistance. mdpi.com Studies have begun to explore the use of polygenic risk scores, incorporating multiple genetic variants across the thiopurine metabolic pathway, to better predict adverse reactions. nih.govnih.gov

Exploration of Unique Biological Activities Beyond Established Mechanisms

The canonical mechanisms of action for thiopurine metabolites are the incorporation into DNA and RNA, leading to strand breaks and cytotoxicity, and the inhibition of de novo purine (B94841) synthesis. nih.govclinpgx.org However, emerging research is uncovering novel biological activities of thiopurine ribonucleotides that extend beyond these well-established effects.

A key discovery has been the ability of thioguanosine triphosphate (TGTP) to act as an inhibitor of the small GTPase, Rac1. clinpgx.orgoup.com By binding to Rac1, TGTP prevents its activation, which in turn induces apoptosis in activated T-cells. clinpgx.orgnih.gov This mechanism is thought to be a major contributor to the immunosuppressive effects of thiopurines in inflammatory bowel disease. oup.com

Furthermore, there is evidence to suggest that thiopurines can have epigenetic effects. Studies have shown that thiopurines can lead to a reduction in global DNA methylation. nih.gov This is hypothesized to occur through the depletion of S-adenosylmethionine (SAM), a universal methyl donor, as a consequence of the inhibition of de novo purine synthesis. nih.gov Alterations in DNA methylation can have profound effects on gene expression and cellular function.

More recently, thiopurines have been shown to promote autophagy in intestinal epithelial cells, thereby strengthening the gut's barrier function against bacterial invasion. oup.com This activity appears to be independent of the adaptive immune system, suggesting a direct effect on non-immune cells. oup.com The exploration of these non-canonical signaling pathways and biological activities will undoubtedly open up new avenues for understanding and utilizing the therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the critical synthetic pathways and reaction conditions for Thiopurinol ribonucleoside monophosphate analogs?

Methodological Answer: Synthesis involves multi-step protocols under controlled conditions. Key steps include:

  • Glycosylation : Reacting purine bases with protected ribose derivatives (e.g., 1-O-Ac-2,3,5-tri-O-Bz-ribose) using TMSOTf as a catalyst in anhydrous THF/MeOH (80°C, 12 hours) .
  • Fluorination : Introducing trifluoromethyl groups via FSO₂CF₂CO₂Me and CuI in DMF/HMPA (70°C, 12 hours) .
  • Deprotection : Ammonolysis in methanol under high-pressure steel bomb conditions (90°C, 12 hours) to remove benzoyl groups .
  • Phosphorylation : Using t-BuMgCl and phosphoramidate chloride at -78°C in THF to generate monophosphate prodrugs (e.g., Rp/Sp-isomer mixtures with 58–60% yields) .

Table 1: Example Synthesis Parameters from Literature

CompoundKey StepConditionsYieldPurification MethodReference
12bDeprotectionNH₃/MeOH, 90°C87%Silica gel (CH₂Cl₂:MeOH)
14aPhosphorylationt-BuMgCl, -78°C60%Silica gel (CH₂Cl₂:MeOH)
11bFluorinationFSO₂CF₂CO₂Me, CuI90%Hexanes:EtOAc gradient

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign stereochemistry and confirm ribose conformation (e.g., J-coupling values: 4.8–12.4 Hz for ribose protons) .
  • ³¹P NMR : Identify phosphorylation sites (δ 4.83–5.06 ppm for monophosphate isomers) .
  • HRMS-ESI⁺ : Validate molecular formulas (e.g., C₂₃H₂₈F₃N₅O₈P requires m/z 590.1627; observed 590.1609) .

Q. What is the biochemical role of this compound in nucleotide metabolism?

Methodological Answer: As a purine analog, it integrates into RNA synthesis pathways via phosphorylation to triphosphate forms by kinases (e.g., guanosine kinase). Its monophosphate form acts as a substrate for enzymes like purine phosphoribosyltransferase, modulating nucleotide pools and disrupting viral/cancer replication .

Advanced Research Questions

Q. How can synthesis yields be optimized for monophosphate prodrugs?

Methodological Answer:

  • Temperature Control : Maintain -78°C during phosphorylation to reduce side reactions .
  • Catalyst Screening : Test alternative Grignard reagents (e.g., i-PrMgCl) to improve stereoselectivity .
  • Purification : Optimize silica gel gradients (e.g., CH₂Cl₂:MeOH from 20:1 to 10:1) to separate Rp/Sp isomers .

Q. How to resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Metabolic Stability Assays : Use HPLC-MS to compare degradation rates in plasma vs. buffer .
  • Pharmacokinetic Profiling : Measure tissue distribution and half-life in animal models to identify bioavailability bottlenecks .
  • Statistical Validation : Apply ANOVA to ensure sample sizes (n ≥ 3 biological replicates) account for inter-experimental variability .

Q. What computational methods predict Thiopurinol’s interaction with target enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to purine phosphoribosyltransferase active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of enzyme-ligand complexes .

Q. How to design assays for evaluating metabolic stability?

Methodological Answer:

  • Radiolabeled Substrates : Synthesize ³H/¹⁴C-labeled Thiopurinol and track degradation via scintillation counting .
  • LC-MS/MS Quantification : Use MRM modes to detect metabolites (e.g., dephosphorylated nucleosides) .

Q. What analytical challenges arise in detecting degradation products?

Methodological Answer:

  • Column Selection : Use C18 columns with 1.7-µm particles for high-resolution separation of polar metabolites .
  • Ion Suppression Mitigation : Dilute biological samples 10-fold to reduce matrix effects in ESI-MS .

Q. How to validate enzyme inhibition kinetics?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using [γ-³²P]ATP in kinase reactions .
  • Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition modes .

Q. What protocols ensure reproducibility across laboratories?

Methodological Answer:

  • Detailed SOPs : Specify reaction scales (e.g., 0.26 mmol starting material), solvent batches, and equipment models .
  • Inter-Lab Validation : Share characterized reference samples (e.g., HRMS-validated 14a) for cross-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.